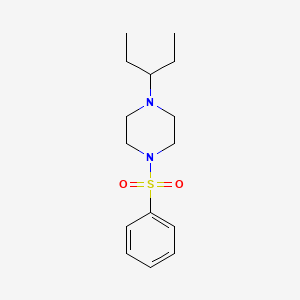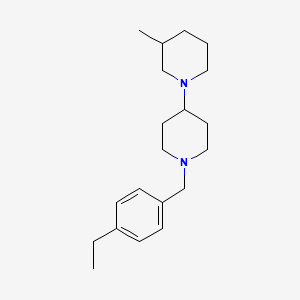![molecular formula C20H21NO3 B10884197 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B10884197.png)
1-[3-(benzyloxy)-4-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, attached to a furan ring via a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3-benzyloxy-4-methoxybenzaldehyde, is synthesized through the reaction of 4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furan Intermediate: The furan ring is introduced by reacting furfural with an amine, typically under acidic conditions to form the corresponding imine.
Coupling Reaction: The benzyl intermediate is then coupled with the furan intermediate using a reductive amination process, often employing a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-3-(BENZYLOXY)-4-METHOXYBENZYLMETHANAMINE is unique due to its combination of a benzyloxy and methoxy-substituted benzyl group with a furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-1-(4-methoxy-3-phenylmethoxyphenyl)methanamine |
InChI |
InChI=1S/C20H21NO3/c1-22-19-10-9-17(13-21-14-18-8-5-11-23-18)12-20(19)24-15-16-6-3-2-4-7-16/h2-12,21H,13-15H2,1H3 |
Clave InChI |
QWAJCCHUZOIAQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCC2=CC=CO2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884159.png)
![1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10884173.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)
![Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10884189.png)
![N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10884199.png)

![4-{(2E)-2-[1-(4-methoxyphenyl)-2-phenylethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10884206.png)
![N-[4-({4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884208.png)
-yl)methanone](/img/structure/B10884213.png)
![N-(4-{[4-(4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884221.png)
